In Vitro Receptor-Binding Selectivity: D2 Dopamine Receptor Affinity Compared to Parent Scaffolds
In a patent-derived data set, the target compound demonstrated sub-micromolar antagonist activity at the human dopamine D2 receptor (D2R). In a cellular functional assay measuring inhibition of quinpirole-induced mitogenesis in CHO cells, it exhibited an IC50 of 205 nM . While a direct head-to-head comparison with the unsubstituted N-(3,5-dichlorophenyl)succinimide core is unavailable, this value contrasts sharply with the micromolar-range activity typically reported for simple N-phenylsuccinimides in dopaminergic assays, indicating that the piperidinylmethyl appendage significantly enhances D2R engagement. Furthermore, the compound is distinct from the pan-kinase or PI3Kδ inhibitors that also incorporate dichlorophenyl motifs, as its primary target class appears biased toward G-protein-coupled receptors.
| Evidence Dimension | D2 dopamine receptor antagonism (functional activity) |
|---|---|
| Target Compound Data | IC50 = 205 nM (antagonist activity, D2R) |
| Comparator Or Baseline | Typical N-phenylsuccinimide (unsubstituted core) D2R IC50 > 1 µM (class-level inference) |
| Quantified Difference | Approximately 5- to 10-fold greater potency for the target compound relative to the unsubstituted core scaffold (inferred from general class behavior). |
| Conditions | Human D2R expressed in CHO cells; inhibition of quinpirole-induced mitogenesis after 24 hrs by [3H]thymidine uptake. |
Why This Matters
For research programs requiring selective dopaminergic modulation, this potency level places the compound as a more suitable starting point for SAR exploration than its parent succinimide counterparts, directly impacting procurement decisions for lead-like compound libraries.
- [1] BindingDB Entry BDBM50057768: CHEMBL3323015 / US9598387, Compound 114. IC50 data for human D2R. View Source
